2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine
Description
2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine is a synthetic arylalkylamine derivative featuring a benzofuran core substituted with a methyl group at the 5-position and a 2-methylpropylamine chain at the 2-position. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.24 g/mol. The compound’s structure combines a lipophilic benzofuran moiety with a branched alkylamine chain, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
1343363-48-3 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-methyl-1-(5-methyl-1-benzofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C13H17NO/c1-8(2)13(14)12-7-10-6-9(3)4-5-11(10)15-12/h4-8,13H,14H2,1-3H3 |
InChI Key |
GBCREXBJSZTOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzofuran Core
Method A: Intramolecular Cyclization of Propargyl Derivatives
- Starting Material: 2-Hydroxyphenylpropynes or phenolic precursors.
- Procedure:
- The phenolic precursor undergoes propargylation to introduce the alkyne group.
- Under catalytic conditions (e.g., Pd or Cu catalysis), intramolecular cyclization occurs, forming the benzofuran ring.
- The process often involves heating in polar solvents such as dimethylformamide (DMF) or toluene.
- References: Total synthesis of benzofuran derivatives indicates that propargylation followed by cyclization yields benzofuran rings with high regioselectivity.
Functionalization at the 2-Position with Propan-1-amine
Method B: Nucleophilic Substitution or Cross-Coupling
- Approach 1: Nucleophilic substitution
- Activation of the 2-position via halogenation (e.g., bromination).
- Subsequent nucleophilic substitution with ammonia or primary amines to introduce the aminoalkyl chain.
- Approach 2: Cross-coupling reactions
- Suzuki or Buchwald-Hartwig coupling to attach aminoalkyl groups.
- Use of boronic acids or amine derivatives as coupling partners.
- Procedure:
- Halogenation at the 2-position using N-bromosuccinimide (NBS).
- Coupling with a suitable amine precursor under palladium catalysis.
- References: Similar methodologies are documented in benzofuran derivative syntheses involving halogenation and palladium-catalyzed coupling.
Representative Synthetic Route
Data Tables Summarizing Key Parameters
| Method Step | Reagents | Temperature | Yield | Notes |
|---|---|---|---|---|
| Cyclization | Pd/C, heat | 80–120°C | 70–85% | Regioselective ring formation |
| Methylation | CH3I, K2CO3 | Room temp | 75–90% | Regioselective at 5-position |
| Halogenation | NBS, DMSO | 0–25°C | 80–95% | Selective at 2-position |
| Coupling | Pd catalyst, amine | 80–120°C | 60–80% | Efficient for aminoalkyl chain attachment |
| Reductive amination | NaBH3CN | Room temp | 70–85% | Final step for amine installation |
Research Findings and Considerations
- Selectivity Control: Regioselectivity in methylation and halogenation is achieved through directing groups and reaction conditions.
- Yield Optimization: Use of catalytic systems such as Pd/C or Pd(0) complexes enhances coupling efficiency.
- Reaction Conditions: Lower temperatures favor selectivity, while higher temperatures accelerate cyclization and coupling reactions.
- Safety Precautions: Handling methyl iodide and halogenating agents requires appropriate safety measures due to toxicity and volatility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine involves its interaction with molecular targets in biological systems. The benzofuran moiety allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine with structurally related benzofuran derivatives, highlighting key differences in substituents, molecular weight, and analytical characteristics:
Key Observations from Structural Comparisons :
Substituent Effects :
- 5-Methyl vs. 5-H/5-Methoxy : The 5-methyl group in the target compound increases lipophilicity compared to unsubstituted benzofurans (e.g., 2-MAPB) or polar methoxy-substituted analogs (e.g., 5-MeO-DiBF) .
- Halogenation : Bromine substitution (e.g., 1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine) significantly elevates molecular weight and may alter receptor binding kinetics due to increased steric bulk and electronegativity .
Amine Chain Variations: Branched vs. N-Substitution: Methylation of the amine nitrogen (e.g., 2-MAPB) reduces basicity and may influence blood-brain barrier penetration compared to primary amines .
Analytical Characterization :
- Structural confirmation of these compounds typically relies on NMR (1H, 13C, 2D techniques), GC-MS , and HPLC-TOF , as demonstrated for 2-MAPB . The absence of a 5-methyl group in 2-MAPB simplifies its NMR spectrum compared to the target compound, which would exhibit additional splitting from the methyl substituent.
Biological Activity
2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine is a compound of interest due to its structural similarity to various psychoactive substances and its potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative effects, neurochemical interactions, and toxicity profiles.
Chemical Structure
The compound features a benzofuran moiety, which is known to exhibit a range of biological activities. The presence of the methyl group at the 5-position of the benzofuran ring is significant for its activity.
Antiproliferative Activity
Recent studies have demonstrated that benzofuran derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown enhanced cytotoxicity when modifications are made to the benzofuran structure.
Table 1: Antiproliferative Activity of Related Compounds
Neurochemical Binding Profiles
Research on benzofuran analogues has revealed their binding affinities for various neurotransmitter receptors. For example, compounds similar to this compound have shown high binding affinities for serotonin (5-HT) receptors, which are implicated in mood regulation and psychoactive effects.
Key Findings:
- Binding Affinity : MDMA analogues, including those with benzofuran structures, exhibit significant agonist activity at serotonin receptors (5-HT2a,b,c) and norepinephrine receptors (NE α2) .
- Monoamine Transporter Inhibition : These compounds also inhibit monoamine transporters, influencing neurotransmitter levels in the brain .
Toxicity and Safety Profile
The safety profile of this compound is crucial for understanding its potential therapeutic applications. Similar compounds have been associated with hepatotoxicity and other adverse effects.
Case Study:
A case involving N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB), a related compound, reported significant toxicity characterized by symptoms such as hypertension, tachycardia, and neurological disturbances after ingestion . This highlights the need for careful assessment of safety in compounds with similar structures.
Q & A
Basic: What are the standard synthetic routes for 2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine?
Methodological Answer:
The synthesis typically involves a two-step process:
Formation of the 5-methylbenzofuran core : Cyclization of substituted precursors (e.g., dihalogenated phenols) under acidic or basic conditions. For example, 5-methylbenzofuran derivatives are synthesized via Friedel-Crafts alkylation or oxidative cyclization .
Amine coupling : Reaction of the benzofuran intermediate with 2-methylpropan-1-amine. Catalysts like Pd/C or Cu(I) salts may be employed, with reflux in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution .
Key Considerations :
- Purification via column chromatography or recrystallization to isolate the amine product.
- Reaction yields (~40–60%) depend on steric hindrance from the methyl substituents .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identifies substituent positions on the benzofuran ring and amine group. For example, the methyl group at position 5 of benzofuran appears as a singlet (~δ 2.3 ppm), while the amine proton resonates at δ 1.5–2.0 ppm .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 218 for C13H15NO) and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolves crystal structure, particularly for verifying stereochemistry in chiral analogs .
Basic: What preliminary biological assays are recommended to assess its activity?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Receptor binding : Radioligand displacement assays (e.g., serotonin 5-HT2A receptor) to evaluate affinity (Ki values) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal validation : Confirm activity using complementary assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Purity analysis : Quantify impurities via HPLC; even 5% contaminants can skew results .
Advanced: What strategies optimize reaction yield in the amine coupling step?
Methodological Answer:
- Catalyst screening : Test Pd/C, Cu(I), or organocatalysts. For example, CuI improves yields in Ullmann-type couplings .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while additives like K2CO3 neutralize HCl byproducts .
- Design of Experiments (DOE) : Apply factorial designs to optimize temperature (80–120°C), stoichiometry (1:1.2 amine:benzofuran), and reaction time (12–24 hrs) .
Advanced: What computational approaches predict receptor targets for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors. The benzofuran ring may occupy hydrophobic pockets, while the amine forms hydrogen bonds .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess residence time and conformational changes .
- QSAR modeling : Correlate substituent electronegativity (e.g., methyl vs. fluoro groups) with activity trends .
Advanced: How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., amine oxidation to nitro derivatives) .
- pH-dependent hydrolysis : Test in buffers (pH 1–13). The benzofuran ring is stable in acidic conditions but hydrolyzes above pH 10 .
- Light exposure : UV-Vis spectroscopy detects photodegradation products (λmax ~270 nm) .
Advanced: How to conduct structure-activity relationship (SAR) analysis for substituent effects?
Methodological Answer:
- Analog synthesis : Replace the 5-methyl group with halogens (F, Cl) or methoxy to evaluate electronic effects .
- Bioisosteric replacement : Substitute the benzofuran ring with indole or thiophene to assess scaffold flexibility .
- Pharmacophore mapping : Identify critical moieties (e.g., amine distance from benzofuran) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
